9-cis-Vitamin A palmitate
Description
Structure
2D Structure
Propriétés
IUPAC Name |
[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22-,32-28+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGQUTWHTHXGQB-UMNZIDCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515210 | |
| Record name | (9cis)-O~15~-Hexadecanoylretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34356-29-1 | |
| Record name | Retinol, 15-hexadecanoate, 9-cis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34356-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9cis)-O~15~-Hexadecanoylretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of 9 Cis Retinyl Palmitate
Precursors and Initial Formation Pathways
The genesis of 9-cis-retinyl palmitate is intrinsically linked to the metabolism of its all-trans counterpart, the predominant dietary and storage form of vitamin A. The formation primarily involves a crucial isomerization step, converting the all-trans configuration to the 9-cis form.
Isomerization from All-trans-Retinyl Palmitate
While the biosynthesis of 11-cis-retinal (B22103) for the visual cycle is extensively studied, the pathway leading to 9-cis-retinoids is also of significant biological importance. The isomerization of all-trans-retinyl palmitate is a critical juncture in the formation of 9-cis-retinyl palmitate. Although direct, large-scale isomerization to 9-cis-retinyl palmitate is not as well-defined as the 11-cis pathway, evidence suggests that enzymes with isomerase activity can produce various cis-isomers, including the 9-cis form, from the all-trans substrate. nih.gov
Enzymatic Processes in Isomerization
The enzymatic machinery responsible for the isomerization of retinyl esters is complex and involves the coordinated action of several key proteins.
Lecithin (B1663433):retinol (B82714) acyltransferase (LRAT): This enzyme is crucial for the esterification of all-trans-retinol to all-trans-retinyl esters, which are the substrates for the subsequent isomerization step. pnas.orgnih.govnih.govacs.orgwikipedia.org LRAT catalyzes the transfer of an acyl group from lecithin to retinol, forming retinyl esters like retinyl palmitate. nih.govnih.gov This esterification is a prerequisite for the isomerization process within the retinal pigment epithelium (RPE). pnas.org
RPE65: This protein, found in the RPE, is a key isomerohydrolase in the visual cycle. pnas.orgpnas.org It catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol (B117599). pnas.orgpnas.orgarvojournals.org While its primary role is in the production of 11-cis-retinol for vision, studies have shown that RPE65 is not strictly specific and can produce other cis-isomers, including 13-cis-retinol. nih.gov This suggests a potential, albeit less efficient, role in the generation of 9-cis-retinoids from all-trans-retinyl esters through a carbocation mechanism. nih.gov The enzymatic process involves the cleavage of the ester bond and the isomerization of the retinoid backbone. pnas.orgpnas.org The proper functioning of RPE65 is dependent on its association with the membrane and the presence of iron. pnas.org
Downstream Metabolic Conversions
Once formed, 9-cis-retinyl palmitate serves as a precursor for the synthesis of other biologically active 9-cis-retinoids through a series of enzymatic reactions.
Hydrolysis to 9-cis-Retinol (B22316)
The first step in the utilization of 9-cis-retinyl palmitate is its hydrolysis to 9-cis-retinol. This reaction is catalyzed by retinyl ester hydrolases (REH). Studies on pig liver homogenates have demonstrated that these enzymes can hydrolyze various cis-isomers of retinyl palmitate. nih.gov The relative hydrolase activity for 9-cis-retinyl palmitate was found to be 2.4 times that of all-trans-retinyl palmitate, indicating that it is a recognized substrate for these enzymes. nih.gov In vitro assays using hepatic-derived cell lines have also confirmed that these cells can hydrolyze 9-cis-retinyl esters. acs.orgnih.gov
Relative Hydrolysis Rates of Retinyl Palmitate Isomers
| Isomer | Relative Hydrolase Activity (mean +/- SE) |
|---|---|
| all-trans-retinyl palmitate | 1 |
| 9-cis-retinyl palmitate | 2.4 +/- 0.1 |
| 13-cis-retinyl palmitate | 5.7 +/- 0.5 |
| 9,13-cis-retinyl palmitate | 6.8 +/- 0.5 |
Data from studies on pig liver homogenates. nih.gov
Oxidation of 9-cis-Retinol to 9-cis-Retinal (B17824)
The subsequent step in the metabolic cascade is the oxidation of 9-cis-retinol to 9-cis-retinal. This conversion is a critical, rate-limiting step in the biosynthesis of retinoic acid. bohrium.com The oxidation is carried out by a family of enzymes known as retinol dehydrogenases (RDHs). bohrium.comoup.com Specifically, a stereospecific 9-cis-retinol dehydrogenase (9cRDH) has been identified, which belongs to the short-chain alcohol dehydrogenase/reductase (SDR) superfamily. pnas.orggrantome.com This enzyme demonstrates a preference for oxidizing 9-cis-retinol and does not efficiently catalyze the oxidation of all-trans-retinol. grantome.com Studies have shown that human and mouse 9cRDH share similar kinetic properties with bovine 11-cis-retinol dehydrogenase, suggesting they may be the same enzyme with broad cis-retinol specificity. nih.gov The cytosolic enzyme alcohol dehydrogenase 4 (ADH4) has been shown to be less efficient in catalyzing the oxidation of 9-cis-retinol in transfected cells. bohrium.com
Enzymes in 9-cis-Retinol Oxidation
| Enzyme | Family | Substrate Specificity | Notes |
|---|---|---|---|
| 9-cis-retinol dehydrogenase (9cRDH) | Short-chain dehydrogenase/reductase (SDR) | Specific for 9-cis-retinol | Considered a key enzyme in the 9-cis-retinoic acid synthesis pathway. pnas.orggrantome.com |
| cis-retinol dehydrogenase (cRDH) | - | Oxidizes 9-cis-retinol to 9-cis-retinal | Overexpression in breast cancer cells leads to metabolism of 9-cis-retinol. nih.gov |
| Alcohol Dehydrogenase 4 (ADH4) | Medium-chain alcohol dehydrogenase | Less efficient with 9-cis-retinol | Cytosolic enzyme. bohrium.com |
Conversion to 9-cis-Retinoic Acid
The final step in this metabolic pathway is the irreversible oxidation of 9-cis-retinal to 9-cis-retinoic acid. This reaction is catalyzed by a group of enzymes known as retinal dehydrogenases (RalDHs) or aldehyde dehydrogenases (ALDHs). bohrium.comnih.gov The efficient formation of 9-cis-retinoic acid from 9-cis-retinol has been shown to require the co-expression of both retinol and retinal dehydrogenases. bohrium.comnih.gov Several aldehyde dehydrogenases are capable of catalyzing this oxidation, and their expression can be influenced by factors such as cholesterol levels. nih.gov The resulting 9-cis-retinoic acid is a potent signaling molecule that can activate nuclear receptors, including the retinoid X receptors (RXRs), to regulate gene expression. grantome.come-dmj.org
Enzymology of 9-cis-Retinoid Metabolism
The metabolic transformation of retinoids is a highly regulated process, critical for the synthesis of biologically active molecules such as 9-cis-retinoic acid. The enzymatic machinery involved in the metabolism of 9-cis-retinoids includes a series of hydrolases, dehydrogenases, and isomerases that collectively control the availability of these potent signaling molecules.
Retinyl Ester Hydrolases (REH) Activity
Retinyl ester hydrolases (REHs) are crucial enzymes that catalyze the hydrolysis of stored retinyl esters, like 9-cis-retinyl palmitate, to release retinol. This is a key step in mobilizing vitamin A from its storage forms.
In the retinal pigment epithelium (RPE) of the eye, REH activity demonstrates significant substrate specificity. Studies on bovine RPE microsomes have shown that 11-cis-retinyl palmitate is the preferred substrate, with a hydrolysis rate of approximately 1.7 nmol/min/mg of protein. nih.govresearchgate.net In contrast, other isomers, including 9-cis-retinyl palmitate, are hydrolyzed at a much lower rate, around 0.1-0.3 nmol/min/mg. nih.govresearchgate.net Competition studies further highlight this preference; the presence of 11-cis-retinyl palmitate significantly inhibits the hydrolysis of other retinyl palmitate isomers, while the addition of 9-cis-, 13-cis-, or all-trans-retinyl palmitate does not affect the hydrolysis rate of the 11-cis isomer. nih.govresearchgate.net This suggests that distinct catalytic sites or enzymes may be responsible for the hydrolysis of different isomers. nih.gov
Outside the eye, REH activity is also present. In hepatic-derived cell lines, such as Hep G2 hepatoma and HSC-T6 stellate cells, the ability to hydrolyze 9-cis-retinyl esters has been demonstrated through in vitro assays. acs.org This indicates that these cells possess the necessary enzymatic machinery to mobilize 9-cis-retinol from its esterified storage form, making it available for further metabolic conversion. acs.org
| Enzyme/System | Substrate | Relative Activity/Finding | Tissue/Cell Type |
| Retinyl Ester Hydrolase (REH) | 9-cis-Retinyl Palmitate | Low hydrolysis rate (0.1-0.3 nmol/min/mg) compared to 11-cis isomer. nih.govresearchgate.net | Bovine Retinal Pigment Epithelium (RPE) |
| Retinyl Ester Hydrolase (REH) | 11-cis-Retinyl Palmitate | Preferentially hydrolyzed (1.7 nmol/min/mg). nih.govresearchgate.net | Bovine Retinal Pigment Epithelium (RPE) |
| Retinyl Ester Hydrolase(s) | 9-cis-Retinyl Esters | Capable of hydrolysis. acs.org | Hep G2 hepatoma cells, HSC-T6 stellate cells |
Retinol Dehydrogenases (RDHs) and Retinal Dehydrogenases (RALDHs) in 9-cis Pathway
The conversion of retinol to retinoic acid is a two-step oxidation process catalyzed by retinol dehydrogenases (RDHs) and retinal dehydrogenases (RALDHs). bohrium.commpg.de This pathway is critical for generating the active ligands for nuclear receptors.
A key enzyme in the 9-cis pathway is a stereospecific 9-cis-retinol dehydrogenase (RDH4), which has been identified in mouse embryos. nih.gov This membrane-bound enzyme, a member of the short-chain dehydrogenase/reductase (SDR) superfamily, specifically oxidizes 9-cis-retinol into 9-cis-retinaldehyde, the precursor for 9-cis-retinoic acid. nih.govpnas.org The discovery of this enzyme suggests a dedicated pathway for the synthesis of 9-cis-retinoic acid, starting from the generation of 9-cis-retinol. nih.govpnas.org The expression of RDH4 is spatially and temporally controlled during embryonic development, with high levels found in the developing central nervous system, sensory organs, and somites. nih.gov
Other RDHs also exhibit activity towards 9-cis-retinol. The 11-cis-retinol dehydrogenase (11-cis-RoDH), primarily known for its role in the visual cycle, is also capable of oxidizing 9-cis-retinol. merckmillipore.com This enzyme is not exclusive to the eye and has been detected in various non-ocular tissues, suggesting a broader role in retinoid metabolism. merckmillipore.com Efficient synthesis of 9-cis-retinoic acid from 9-cis-retinol in cells requires the coordinated action of both an RDH and a retinal dehydrogenase (RALDH). bohrium.com
Once 9-cis-retinal is formed, it is irreversibly oxidized to 9-cis-retinoic acid by RALDHs. mpg.dewikipedia.org Several RALDH isozymes have been identified, and they belong to the aldehyde dehydrogenase (ALDH) superfamily. wikipedia.orgmdpi.com ALDH1 enzymes, for instance, show a high specificity for both all-trans-retinal (B13868) and 9-cis-retinal. wikipedia.org The expression of different RALDHs is tissue-specific and developmentally regulated, contributing to the precise local concentrations of retinoic acid. altex.org
| Enzyme | Family | Function in 9-cis Pathway | Substrate(s) | Product |
| 9-cis-Retinol Dehydrogenase (RDH4) | Short-chain dehydrogenase/reductase (SDR) | Stereospecific oxidation. nih.govpnas.org | 9-cis-Retinol | 9-cis-Retinaldehyde |
| 11-cis-Retinol Dehydrogenase (11-cis-RoDH) | Short-chain dehydrogenase/reductase (SDR) | Capable of oxidizing cis-retinols. merckmillipore.com | 9-cis-Retinol, 11-cis-Retinol, 13-cis-Retinol | 9-cis-Retinaldehyde, etc. |
| Retinal Dehydrogenase (RALDH) | Aldehyde Dehydrogenase (ALDH) | Irreversible oxidation. mpg.dewikipedia.org | 9-cis-Retinaldehyde | 9-cis-Retinoic Acid |
Retinoid Isomerase Systems
The generation of cis-isomers of retinoids is a pivotal step in their metabolism. While the isomerization process in the visual cycle (all-trans to 11-cis) is well-characterized, the mechanism for generating 9-cis-retinoids is less defined.
It has been proposed that 9-cis-retinol is generated from all-trans-retinol through an isomerization reaction, similar to the mechanism that produces 11-cis-retinol in the visual system. nih.govpnas.org This suggests the existence of a specific isomerase or an isomerase-hydrolase activity that acts on all-trans-retinol to produce 9-cis-retinol. nih.gov However, studies using membranes from bovine retinal pigment epithelium, which are active in converting all-trans-retinol to 11-cis-retinoids, did not show any processing of 9-cis-retinol. nih.gov
An alternative pathway for the formation of 9-cis-retinoic acid involves the direct isomerization of all-trans-retinoic acid. This reaction has been observed in bovine liver membranes, suggesting a non-enzymatic or membrane-catalyzed process that may depend on free sulfhydryl groups. who.intresearchgate.net Furthermore, cell homogenates from Hep G2 cells can convert all-trans-retinol to 9-cis-retinal, indicating that free all-trans-retinol could be a precursor for the synthesis of 9-cis-retinoids in certain tissues. acs.org
Intracellular Transport and Chaperoning of 9-cis-Retinoids
Due to their lipophilic nature, retinoids require specific binding proteins for their transport and solubilization within the aqueous environment of the cell and in circulation. These chaperones also play a role in presenting retinoids to metabolic enzymes and nuclear receptors.
Role of Cellular Retinol-Binding Proteins (CRBPs)
Cellular retinol-binding proteins (CRBPs) are small cytosolic proteins that bind retinol and retinal with high affinity, but not retinoic acid. nih.gov They are considered key intracellular chaperones that facilitate the delivery of their ligands to specific enzymes involved in retinoic acid and retinyl ester synthesis. nih.govnih.gov
Both major isoforms, CRBPI and CRBPII, have been shown to bind 9-cis-retinoids. nih.govnih.gov Specifically, they bind 9-cis-retinol and 9-cis-retinal with high affinity, suggesting that these proteins are involved in chaperoning these intermediates in the 9-cis-retinoic acid biosynthesis pathway. nih.govnih.gov The binding affinities differ between the two isoforms, which may reflect unique roles in the metabolism of their ligands. nih.gov
| Protein | Ligand | Apparent Dissociation Constant (K'd) | Significance |
| CRBPI | 9-cis-Retinol | 11 nM nih.govnih.gov | High-affinity binding, suggesting a role in chaperoning for metabolism. nih.gov |
| CRBPII | 9-cis-Retinol | 68 nM nih.govnih.gov | Lower affinity than CRBPI for 9-cis-retinol. nih.gov |
| CRBPI | 9-cis-Retinal | 8 nM nih.govnih.gov | High-affinity binding. nih.gov |
| CRBPII | 9-cis-Retinal | 5 nM nih.govnih.gov | High-affinity binding. nih.gov |
Interaction with Serum Retinol-Binding Protein (RBP4) and STRA6 Receptor
In the bloodstream, retinol is transported by the serum retinol-binding protein (RBP4). mdpi.comoup.com RBP4 delivers retinol to target tissues by interacting with a specific cell-surface receptor, STRA6 (Stimulated by Retinoic Acid 6). mdpi.comnih.gov
9-cis-retinoids are known to bind to RBP4. mdpi.com However, the interaction with the STRA6 receptor shows isomer specificity. All-trans isomers of retinoids are significantly more potent than 9-cis isomers at stimulating STRA6-mediated vitamin A uptake. mdpi.comresearchgate.net This suggests that while 9-cis-retinoids can be transported by RBP4, they may not be efficiently passed through the STRA6 transporter into the cell. mdpi.comresearchgate.net Conversely, certain retinoids, including 9-cis-retinal, can inhibit the loading of retinol onto RBP4 that is catalyzed by STRA6. nih.gov Furthermore, acidic retinoids like 9-cis-retinoic acid have been found to be potent inducers of Rbp4 gene expression in vitro and in vivo. mdpi.comekb.eg They can also increase the expression of the STRA6 gene, suggesting a feedback mechanism where the products of retinol metabolism can influence the machinery of retinol uptake. nih.gov
Molecular Mechanisms of 9 Cis Retinoid Action
Retinoid Receptor Interactions
The initiation of 9-cis-retinoid signaling is dependent on the direct binding of 9-cis-RA to its cognate nuclear receptors. This interaction induces conformational changes in the receptors, which is a critical step for subsequent transcriptional regulation.
A pivotal discovery in retinoid biology was the identification of 9-cis-RA as a high-affinity ligand for the Retinoid X Receptors (RXRs). nih.govnih.gov Unlike all-trans-retinoic acid (atRA), which does not bind significantly to RXRs, 9-cis-RA binds to and activates all three RXR subtypes (α, β, and γ). nih.govwikipedia.org This specific interaction established 9-cis-RA as a unique, endogenous pan-agonist for RXRs. nih.govnih.gov
Research has demonstrated that 9-cis-RA binds to RXRα, RXRβ, and RXRγ with high affinity, with dissociation constants (Kd) in the nanomolar range, as detailed in the table below. nih.gov This binding capacity allows 9-cis-RA to be a potent activator of RXR-mediated signaling pathways. nih.govelsevierpure.com The discovery of 9-cis-RA as an RXR ligand revealed a new dimension to retinoid signaling, suggesting that the isomerization of retinoids plays a crucial role in generating diverse biological responses. nih.gov
| Receptor | Ligand | Dissociation Constant (Kd) in nM |
|---|---|---|
| RXRα | 9-cis-RA | 15.7 |
| RXRβ | 9-cis-RA | 18.3 |
| RXRγ | 9-cis-RA | 14.1 |
| RARs | 9-cis-RA | 0.2-0.7 |
| RARs | all-trans-RA | 0.2-0.7 |
In addition to its role as an RXR-specific ligand, 9-cis-RA is also a high-affinity ligand for the Retinoic Acid Receptors (RARs), including subtypes RARα, RARβ, and RARγ. nih.govmdpi.com In this capacity, 9-cis-RA functions similarly to all-trans-retinoic acid (atRA), which is considered the classical RAR ligand. researchgate.net Both 9-cis-RA and atRA bind to RARs with comparable high affinities, exhibiting Kd values in the sub-nanomolar to low nanomolar range. nih.gov
This dual-receptor specificity allows 9-cis-RA to activate both RAR- and RXR-mediated signaling pathways, making it a "pan-agonist" for retinoid receptors. nih.gov The ability of 9-cis-RA to activate both receptor families contributes to the wide array of biological processes regulated by retinoids. nih.gov For instance, in certain cellular contexts, 9-cis-RA can induce transcriptional responses through RARs, similar to atRA. nih.gov
The transcriptional activity of retinoid receptors is dictated by their dimerization status on specific DNA response elements. RARs almost exclusively function by forming heterodimers with RXRs (RAR/RXR). mdpi.compnas.org These RAR/RXR heterodimers are central to mediating the genomic effects of atRA and 9-cis-RA. nih.gov
RXRs, however, exhibit greater versatility in their partnerships. They can form homodimers (RXR/RXR) or act as heterodimeric partners for a wide range of other nuclear receptors, including the vitamin D receptor (VDR), thyroid hormone receptor (TR), and peroxisome proliferator-activated receptors (PPARs). wikipedia.orgnih.gov The binding of 9-cis-RA to the RXR moiety within these dimers is a key regulatory step. In RAR/RXR heterodimers, the presence of a ligand for RAR is typically sufficient for transcriptional activation, while the RXR ligand can provide additional synergistic activation. For some other heterodimers, RXR is considered a "silent partner," but for others, known as "permissive heterodimers," ligand binding to RXR can activate transcription. oup.com
The formation of RXR homodimers is also a critical signaling pathway. The binding of 9-cis-RA to RXR homodimers enhances their stability and transcriptional activity on specific response elements. nih.gov This homodimer pathway allows for retinoid signaling that is independent of RARs. mdpi.com
Gene Regulatory Mechanisms
Upon ligand binding and dimerization, retinoid receptors modulate the expression of target genes by interacting with specific DNA sequences in their regulatory regions. This interaction recruits a complex machinery of co-activator or co-repressor proteins that ultimately control the rate of gene transcription. nih.gov
Retinoid receptors regulate gene transcription by binding to specific DNA sequences known as hormone response elements (HREs). For retinoids, these are broadly classified as Retinoic Acid Response Elements (RAREs) and Retinoid X Response Elements (RXREs). mdpi.com
RAREs are typically composed of two direct repeats of the consensus sequence AGGTCA, separated by a variable number of nucleotides (DR1 to DR5). RAR/RXR heterodimers most commonly bind to DR2 and DR5 elements to regulate target genes. core.ac.uk
RXREs are characteristically composed of a direct repeat of the AGGTCA motif separated by a single nucleotide (DR1). These elements are preferentially targeted by RXR homodimers. core.ac.uk
The ability of 9-cis-RA to activate both RAR and RXR allows it to influence gene transcription from both RAREs and RXREs, thereby expanding its regulatory potential compared to RAR-selective retinoids. mdpi.com
The binding of a 9-cis-RA-activated receptor complex to a response element initiates a cascade of events leading to transcriptional regulation. In the absence of a ligand, the receptor dimers are often bound to DNA in complex with co-repressor proteins, which silence gene expression. nih.govwikipedia.org
Ligand binding, such as the binding of 9-cis-RA, induces a conformational change in the receptor that leads to the dissociation of co-repressors and the recruitment of co-activator proteins. nih.gov These co-activators can possess histone acetyltransferase (HAT) activity, which remodels chromatin into a more open, transcriptionally active state. This facilitates the assembly of the general transcription machinery and the initiation of mRNA synthesis from the target gene. nih.gov
Corepressor and Coactivator Recruitment
Upon binding of 9-cis-retinoic acid, the RXR undergoes a conformational change that dictates its interaction with coregulatory proteins, namely corepressors and coactivators. In its unliganded state, or when bound by an antagonist, the RXR heterodimer is typically associated with a corepressor complex. This complex often includes proteins such as the Nuclear Receptor Corepressor (NCoR) or Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT), which in turn recruit histone deacetylases (HDACs). The activity of HDACs leads to a condensed chromatin structure, effectively repressing the transcription of target genes.
The binding of 9-cis-retinoic acid to the ligand-binding domain of RXR triggers a significant structural rearrangement. This change facilitates the dissociation of the corepressor complex and the subsequent recruitment of a coactivator complex. Coactivator proteins, such as those of the p160 family (e.g., SRC-1, SRC-2, and SRC-3), bind to the activated receptor. These coactivators then recruit other enzymes, most notably histone acetyltransferases (HATs) like CBP/p300. HATs acetylate histone tails, leading to a more relaxed chromatin structure (euchromatin), which allows for the assembly of the basal transcription machinery and the initiation of target gene transcription.
The dynamic exchange of corepressors for coactivators is a fundamental mechanism by which 9-cis-retinoids modulate gene expression, influencing a wide array of physiological processes.
Broader Cellular Signaling Pathway Modulation
The influence of 9-cis-retinoids extends beyond the direct regulation of gene transcription via coregulator exchange. The activation of RXRs by 9-cis-retinoic acid initiates a cascade of events that can modulate other significant cellular signaling pathways.
Crosstalk with Other Nuclear Receptor Pathways (e.g., PPARs)
A pivotal aspect of 9-cis-retinoid signaling is the extensive crosstalk with other nuclear receptor pathways, largely due to the promiscuous nature of RXR as a heterodimerization partner. A prominent example of this crosstalk is the interaction with the Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a family of nuclear receptors that play critical roles in lipid and glucose metabolism.
PPARs form obligate heterodimers with RXRs to bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of their target genes. The activation of the PPAR/RXR heterodimer can be achieved through the binding of a ligand to either PPAR or RXR. When 9-cis-retinoic acid binds to RXR within the PPAR/RXR complex, it can synergistically enhance the transcriptional activity induced by a PPAR ligand. This convergence of the 9-cis-retinoid and PPAR signaling pathways allows for a fine-tuned regulation of genes involved in lipid metabolism. nih.gov
The interplay between 9-cis-retinoids and PPARs is a clear example of how the effects of 9-cis-Retinyl Palmitate can be integrated with other metabolic signals to orchestrate a coordinated cellular response.
Below is an interactive table summarizing the key molecular interactions of 9-cis-retinoic acid.
| Ligand | Primary Receptor | Dimerization Partners | Coregulatory Proteins Recruited (upon activation) | Resulting Effect on Transcription |
| 9-cis-retinoic acid | Retinoid X Receptor (RXR) | RXR (Homodimer), PPARs, RARs, VDR, LXR, etc. (Heterodimers) | Coactivators (e.g., SRC family, CBP/p300) | Activation |
This table can be filtered and sorted based on the different molecular components involved in the signaling cascade initiated by 9-cis-retinoic acid.
Another interactive table details the key enzymes involved in the pathways discussed.
| Enzyme Family | Specific Enzyme Examples | Function | Role in 9-cis-Retinoid Signaling |
| Histone Deacetylases | HDAC1, HDAC2 | Removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. | Associated with corepressor complexes bound to unliganded RXR heterodimers. |
| Histone Acetyltransferases | CBP/p300, SRC-1 | Addition of acetyl groups to histones, leading to chromatin relaxation and transcriptional activation. | Recruited by coactivator complexes upon 9-cis-retinoic acid binding to RXR heterodimers. |
| DNA Methyltransferases | DNMT1, DNMT3a, DNMT3b | Addition of methyl groups to DNA, typically leading to gene silencing. | Expression and activity can be modulated by retinoic acid signaling. |
Biological Roles of 9 Cis Retinoids Derived from 9 Cis Retinyl Palmitate
Contributions to Visual Cycle Mechanisms
The visual cycle is a critical process in the retina that regenerates the light-sensitive chromophore necessary for vision. 9-cis-retinoids are key players in an alternative pathway of this cycle.
9-cis-retinal (B17824), a derivative of 9-cis-retinyl palmitate, can bind to the protein opsin within photoreceptor cells to form a functional photopigment known as isorhodopsin. arvojournals.orgnih.govnih.gov This is particularly significant in situations where the canonical visual cycle, which relies on 11-cis-retinal (B22103) to form rhodopsin, is compromised. The formation of isorhodopsin allows for the regeneration of a light-sensitive pigment, thereby enabling visual function. nih.govresearchgate.net Upon exposure to light, isorhodopsin undergoes photoisomerization to all-trans-retinal (B13868), initiating the phototransduction cascade in a manner similar to rhodopsin. nih.govnih.gov Research has demonstrated that even in the presence of a functional retinoid cycle that produces 11-cis-retinal, 9-cis-retinal can still bind to opsin, indicating its role as a viable substrate for photopigment regeneration. arvojournals.orgnih.gov
| Photopigment | Chromophore | Opsin Binding | Function |
| Rhodopsin | 11-cis-retinal | Binds to opsin | Primary photopigment for scotopic (low-light) vision |
| Isorhodopsin | 9-cis-retinal | Binds to opsin | Functional photopigment that can substitute for rhodopsin |
Influence on Cellular Differentiation and Development
9-cis-retinoic acid, a key metabolite in the 9-cis-retinoid pathway, is a potent regulator of cellular differentiation and development, influencing the fate of various stem and progenitor cells.
9-cis-retinoic acid has been shown to exert significant influence on the differentiation of neural stem cells (NSCs). nih.govmuni.cznih.gov Research indicates that exposure of human NSCs to 9-cis-retinoic acid can lead to a decrease in the expression of neural stem cell markers such as PAX6, SOX1, SOX2, and NESTIN in a concentration-dependent manner. nih.govmuni.cz Some studies suggest that 9-cis-retinoic acid may promote the differentiation of NSCs towards glial cell fates over neuronal fates. nih.govmuni.cznih.govconsensus.app Furthermore, it has been observed that high concentrations of 9-cis-retinoic acid can impact the formation of neural networks in vitro. nih.govmuni.cznih.gov The effects of 9-cis-retinoic acid on NSC differentiation are mediated through its interaction with nuclear retinoid receptors, which in turn regulate the expression of genes critical for cell fate determination. nih.govnih.gov
| Biomarker | Effect of 9-cis-Retinoic Acid | Implication |
| PAX6, SOX1, SOX2, NESTIN | Decreased expression | Reduction in neural stem cell population |
| S100β (astro-glial marker) | Increased expression | Promotion of glial cell fate |
| DCX, TUJ1, MAP2, NeuN, SYP (neural markers) | Unchanged or decreased at high concentrations | Potential inhibition of neuronal differentiation at high concentrations |
The influence of 9-cis-retinoic acid on cellular differentiation extends beyond neural stem cells to a wide array of cell types. who.intstemcell.com It is a key signaling molecule that governs the expression of genes involved in cellular differentiation, proliferation, and apoptosis. who.intahajournals.orgmdpi.com 9-cis-retinoic acid exerts its effects by binding to and activating two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.govnih.govpnas.orgabcam.com The activated RAR/RXR heterodimers then bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govnih.gov This mechanism allows 9-cis-retinoic acid to orchestrate complex gene expression programs that drive cells towards specific differentiated states.
Modulation of Cellular Proliferation and Apoptosis Pathways
9-cis-retinoic acid is a significant modulator of cellular proliferation and apoptosis, processes that are fundamental to normal tissue development and homeostasis, and are often dysregulated in diseases such as cancer. who.intnih.govnih.govaacrjournals.org
Research has demonstrated that 9-cis-retinoic acid can inhibit the proliferation of various cancer cell lines. who.intnih.govnih.govnih.gov For instance, it has been shown to inhibit the growth of prostate cancer cells and breast cancer cells. who.intnih.govnih.gov The mechanisms underlying this growth inhibition include the arrest of the cell cycle, often in the G1 phase, and the modulation of key cell cycle regulatory proteins. who.int
In addition to inhibiting proliferation, 9-cis-retinoic acid can also induce apoptosis, or programmed cell death, in certain cell types. nih.govnih.govaacrjournals.orgnih.gov One of the pathways through which it can induce apoptosis is by modulating the Fas/Fas ligand system. nih.gov Studies have shown that 9-cis-retinoic acid can inhibit T-cell receptor-mediated apoptosis by blocking the expression of Fas ligand (FasL). nih.gov In other contexts, such as in acute myeloblastic leukemia cell lines, 9-cis-retinoic acid has been found to be a potent inducer of apoptosis, an effect that may be associated with the downregulation of the anti-apoptotic protein bcl-2 and the activation of the p53 tumor suppressor pathway. nih.gov The ability of 9-cis-retinoic acid to both halt cell proliferation and trigger cell death underscores its importance in cellular regulation. who.intnih.govnih.govaacrjournals.org
| Cellular Process | Effect of 9-cis-Retinoic Acid |
| Cellular Proliferation | Inhibition in various cancer cell lines |
| Apoptosis | Induction in certain cell types |
| Cell Cycle | Arrest, often in the G1 phase |
| Fas/Fas Ligand Pathway | Modulation of Fas ligand expression |
| p53 Pathway | Potential activation |
Storage and Mobilization of 9 Cis Retinyl Palmitate
Hepatic Storage Mechanisms
The liver is central to retinoid homeostasis, responsible for the uptake, storage, and mobilization of vitamin A. nih.gov Within the liver, two main cell types are involved in these processes: hepatocytes and hepatic stellate cells (HSCs). nih.gov
Formation and Accumulation of Retinyl Esters in the Liver
Following intestinal absorption, dietary retinoids are transported to the liver as part of chylomicron remnants. amegroups.org Hepatocytes, the main parenchymal cells of the liver, are responsible for the uptake of these remnants. nih.govnih.gov Inside the hepatocytes, retinyl esters are hydrolyzed to retinol (B82714). mdpi.com This retinol can then be re-esterified back into retinyl esters, with retinyl palmitate being the most abundant form, accounting for 70-80% of the total retinyl esters in the liver. amegroups.org Other common retinyl esters include retinyl oleate, retinyl stearate, and retinyl linoleate. amegroups.org
The formation of retinyl esters is a crucial step for storing vitamin A. Healthy individuals store approximately 80-90% of their total body retinoid content as retinyl esters in the liver. amegroups.orgnih.gov This storage capacity provides a vital buffer during periods of dietary insufficiency. nih.gov The primary enzyme responsible for the esterification of retinol in the liver is lecithin (B1663433):retinol acyltransferase (LRAT). nih.gov Studies on mice lacking the LRAT gene have demonstrated its critical role, as these mice have severely depleted stores of hepatic retinyl esters. plos.org
While hepatocytes are involved in the initial uptake and some storage, the majority of hepatic retinyl esters are stored within specialized cells known as hepatic stellate cells (HSCs). nih.gov
Role of Hepatic Stellate Cells in Retinoid Storage
Hepatic stellate cells (HSCs), which constitute about 5-8% of all liver cells, are the primary storage site for retinoids in the body. nih.govmdpi.com It is estimated that 50-60% of the body's total retinoid stores are found within these cells. nih.gov In a healthy liver, HSCs are characterized by the presence of large lipid droplets in their cytoplasm, which are rich in retinyl esters. plos.orgnih.gov These lipid droplets are considered specialized organelles for retinoid storage. plos.org
The transfer of retinol from hepatocytes to HSCs is a key step in hepatic retinoid storage. Once inside the HSCs, retinol is efficiently esterified by LRAT and stored in these lipid droplets. nih.gov The presence of cellular retinol-binding protein (CRBP) within HSCs facilitates this process by presenting retinol as an optimal substrate for LRAT. nih.gov In conditions of liver injury, HSCs can become activated, leading to a loss of their retinoid stores. nih.govmdpi.com
Extrahepatic Retinoid Storage and Mobilization
Adipose Tissue Retinoid Accumulation
Adipose tissue is a significant extrahepatic site for retinoid storage, estimated to hold 10-20% of the body's total retinoids in the form of retinyl esters. mdpi.comresearchgate.net Retinoids can accumulate in adipocytes, the primary cells of adipose tissue, through the uptake of retinyl esters from chylomicrons via lipoprotein lipase (B570770) activity or through the uptake of retinol bound to retinol-binding protein (RBP). researchgate.net
Interestingly, in mice lacking the LRAT enzyme, which results in very low hepatic retinyl ester levels, adipose tissue shows higher than normal levels of retinyl esters. mdpi.com This suggests that adipose tissue can serve as a compensatory storage site when hepatic storage is impaired. mdpi.com The concentration of total retinol (retinol + retinyl ester) in the adipose tissue of well-nourished rats and mice is reported to be in the range of 6–7 µg per gram of wet tissue. nih.gov
Mechanisms of Retinoid Mobilization from Biological Stores
The mobilization of retinoids from storage depots is a tightly regulated process to maintain stable plasma retinol levels. mdpi.com When the body requires vitamin A, retinyl esters stored in both hepatic stellate cells and adipocytes are hydrolyzed back to retinol by the action of retinyl ester hydrolases (REHs). nih.gov
In the liver, the mobilized retinol is transferred from HSCs to hepatocytes. mdpi.com Hepatocytes are the exclusive site of synthesis for retinol-binding protein (RBP4) in the liver. nih.gov Retinol binds to RBP4, forming a holo-RBP4 complex that is secreted into the bloodstream. mdpi.com In the circulation, holo-RBP4 forms a complex with transthyretin (TTR), which prevents its filtration by the kidneys. nih.gov Only RBP synthesized in the liver is capable of mobilizing hepatic retinol stores. nih.govnih.gov
In adipose tissue, the mobilization of retinyl esters is also dependent on the activity of REHs. Hormone-sensitive lipase (HSL) has been identified as a physiologically relevant REH in adipocytes. nih.gov Mice lacking HSL are unable to hydrolyze retinyl esters in their adipose tissue, leading to impaired retinoid signaling. nih.gov Adipocytes can also synthesize and secrete RBP4, allowing for the release of retinol back into circulation. nih.gov Fasting has been shown to trigger the mobilization of retinoids from adipose tissue, a process dependent on HSL, to maintain serum retinol concentrations. embopress.orgembopress.org This highlights a crucial crosstalk between the liver and adipose tissue in maintaining systemic vitamin A homeostasis. embopress.org
Q & A
Basic Research Questions
Q. How does the bioactivity of 9-cis-Retinyl Palmitate compare to all-trans-Retinyl Palmitate, and what implications does this have for experimental design?
- Methodological Answer: 9-cis-Retinyl Palmitate exhibits 26% higher bioactivity than all-trans-Retinyl Palmitate, the most bioactive vitamin A form . When designing comparative studies, ensure isomer-specific quantification (e.g., HPLC or LC-MS) to distinguish between isomers, as commercial preparations often contain <1% 9-cis and 5% 13-cis isomers in a predominantly all-trans matrix . Include controls for isomer stability under experimental conditions (e.g., light exposure, temperature).
Q. What are critical considerations for preparing in vivo formulations of 9-cis-Retinyl Palmitate?
- Methodological Answer: Use a vehicle optimized for bioavailability and stability. For oral administration, soybean oil is recommended due to its efficacy in enhancing plasma metabolite levels . A typical formulation includes 5% DMSO, 30% PEG300, 5% Tween 80, and 60% ddH₂O, with sequential mixing to ensure solubility . Validate dosing consistency using mass spectrometry to confirm isomer integrity post-formulation.
Q. How should researchers account for isomer interconversion during storage and handling?
- Methodological Answer: Store 9-cis-Retinyl Palmitate at ≤−20°C under inert gas (e.g., argon) to minimize isomerization . Pre-experimentally verify isomer ratios via UV-Vis spectroscopy (all-trans: λmax 325 nm; 9-cis: λmax 320 nm) or chromatographic separation. Avoid prolonged exposure to light during handling.
Advanced Research Questions
Q. What experimental strategies resolve contradictions in the efficacy of 9-cis-Retinyl Palmitate observed across preclinical and clinical studies?
- Methodological Answer: In a randomized trial, 9-cis-Retinyl Palmitate alone showed a 20% clinical response rate vs. 42.9% for its combination with β-carotene, highlighting context-dependent efficacy . To address discrepancies:
- Use isotope-labeled 9-cis-Retinyl Palmitate (e.g., deuterated analogs ) to track metabolic fate and tissue distribution.
- Apply in vitro models (e.g., Rpe65−/− mice ) to isolate isomer-specific retinoid cycling.
- Incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate metabolite levels (e.g., 9-cis-retinol, 13,14-dihydro-9-cis-retinoic acid ) with biological outcomes.
Q. How does 9-cis-Retinyl Palmitate modulate acyl-CoA wax alcohol acyltransferase 2 (AWAT2) activity, and what are the implications for lipid metabolism studies?
- Methodological Answer: 9-cis-Retinyl Palmitate does not directly inhibit AWAT2 activity but competes with 11-cis-Retinyl Palmitate, which reduces 9-cis-retinyl ester production by 50% at 10 µM . To study this:
- Use in vitro assays with purified AWAT2 and isotopically labeled substrates (e.g., ¹⁴C-palmitate ).
- Quantify esterification kinetics via mass spectrometry or thin-layer chromatography.
- Pair with genetic knockout models to isolate AWAT2-specific effects from other retinoid-metabolizing enzymes.
Q. What advanced analytical techniques are recommended for quantifying 9-cis-Retinyl Palmitate in complex biological matrices?
- Methodological Answer:
- Isotopomer Spectral Analysis (ISA) : Quantify de novo synthesis using ¹³C-labeled precursors (e.g., ¹³C-glucose or ¹³C-acetate) and model acetyl-CoA pool contributions .
- Chiral HPLC-MS/MS : Resolve 9-cis from 13-cis and all-trans isomers using chiral columns (e.g., Chiralpak AD-H) with MS/MS detection for sensitivity .
- Retinoid Extraction Protocol : Extract lipids via hexane:isopropanol (3:2), evaporate under nitrogen, and reconstitute in ethanol for analysis .
Data Interpretation and Reproducibility
Q. How can researchers validate the specificity of 9-cis-Retinyl Palmitate in cellular assays?
- Methodological Answer:
- Use CRISPR-Cas9-edited cell lines lacking retinoid isomerases (e.g., RPE65 or LRAT) to eliminate endogenous retinoid cycling .
- Co-administer isomer-specific inhibitors (e.g., 11-cis-Retinyl Palmitate ) to confirm target engagement.
- Cross-validate findings with synthetic 9-cis-Retinyl Palmitate standards (>98% purity ).
Q. What statistical approaches address variability in retinoid pharmacokinetic studies?
- Methodological Answer:
- Apply mixed-effects modeling to account for inter-subject variability in retinoid absorption and metabolism .
- Use non-linear regression (e.g., Michaelis-Menten kinetics) to model enzyme-substrate interactions .
- Report 95% confidence intervals for key parameters (e.g., AUC, Cmax) using bootstrapping or Monte Carlo simulations .
Conflict Resolution in Literature
Q. Why do some studies report negligible clinical efficacy of 9-cis-Retinyl Palmitate despite high preclinical bioactivity?
- Methodological Answer: Discrepancies arise from differences in isomer stability, dosing regimens, and model systems. For example:
- In Rpe65−/− mice, 9-cis-Retinyl Palmitate requires conversion to 9-cis-retinol for activity, which may be inefficient in humans with intact retinoid pathways .
- Clinical trials often use fixed doses, while preclinical studies optimize dosing based on PK-PD profiles .
- Recommendation: Conduct dose-escalation studies with biomarker-driven endpoints (e.g., plasma 9-cis-retinol levels ).
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
